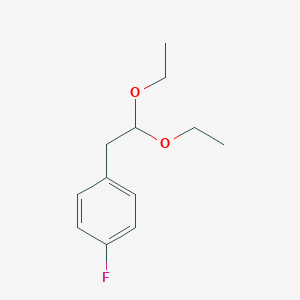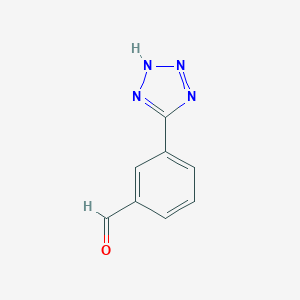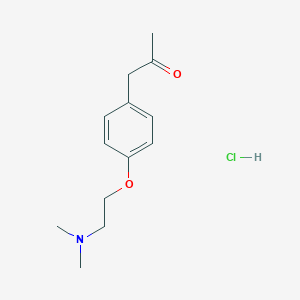
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride is a chemical compound that is commonly known as DMED. It is widely used in scientific research as a fluorescent probe for detecting and studying the properties of biological membranes. DMED is a highly sensitive and selective probe that has been extensively used to investigate the structure, function, and dynamics of biological membranes. In
Scientific Research Applications
DMED is widely used in scientific research as a fluorescent probe for studying the properties of biological membranes. It has been used to investigate the structure, function, and dynamics of cell membranes, mitochondrial membranes, and artificial lipid bilayers. DMED can be incorporated into lipid membranes, where it undergoes a change in its fluorescence properties upon interaction with the membrane environment. This change in fluorescence can be used to monitor changes in membrane properties, such as lipid order, polarity, and fluidity.
Mechanism Of Action
DMED is a fluorescent probe that undergoes a change in its fluorescence properties upon interaction with biological membranes. The mechanism of action of DMED involves its incorporation into the lipid bilayer, where it undergoes a change in its fluorescence properties due to changes in the local environment. DMED has a high affinity for lipid membranes, and its fluorescence properties are highly sensitive to changes in the membrane environment, such as changes in lipid order, polarity, and fluidity.
Biochemical And Physiological Effects
DMED has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research as a fluorescent probe for studying the properties of biological membranes.
Advantages And Limitations For Lab Experiments
DMED has several advantages for lab experiments. It is a highly sensitive and selective probe that can be used to study the properties of biological membranes with high spatial and temporal resolution. DMED has a high affinity for lipid membranes, and its fluorescence properties are highly sensitive to changes in the membrane environment. DMED is also a non-toxic compound that can be used in living cells and organisms.
However, DMED also has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. DMED is also sensitive to photobleaching, which can limit its use for long-term experiments. Additionally, DMED can be affected by environmental factors, such as temperature and pH, which can affect its fluorescence properties.
Future Directions
There are several future directions for the use of DMED in scientific research. One potential direction is the development of new probes based on the structure of DMED that have improved properties, such as increased sensitivity and selectivity. Another direction is the use of DMED in combination with other probes and techniques, such as super-resolution microscopy and mass spectrometry, to study the properties of biological membranes with high spatial and temporal resolution. Additionally, DMED could be used to study the properties of diseased cells and tissues, such as cancer cells and Alzheimer's disease tissues, to gain insights into the mechanisms of disease progression and potential therapeutic targets.
Synthesis Methods
DMED can be synthesized by reacting 4-(2-(dimethylamino)ethoxy)benzaldehyde with acetone in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained as a white solid after purification. The yield of DMED is typically around 70-80%.
properties
CAS RN |
126002-37-7 |
|---|---|
Product Name |
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride |
Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]propan-2-one;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-11(15)10-12-4-6-13(7-5-12)16-9-8-14(2)3;/h4-7H,8-10H2,1-3H3;1H |
InChI Key |
CVYMSSWJPQAARK-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC=C(C=C1)OCCN(C)C.Cl |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCCN(C)C.Cl |
Other CAS RN |
126002-37-7 |
synonyms |
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



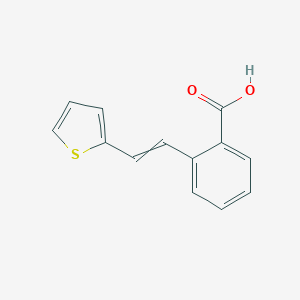
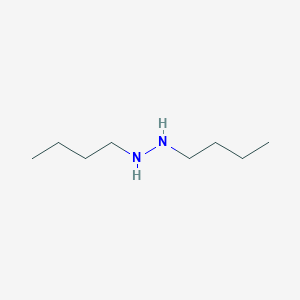
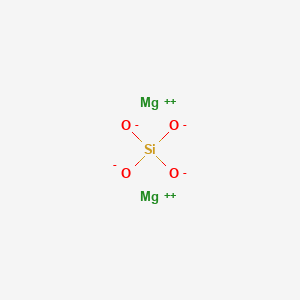
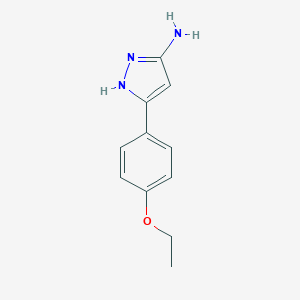
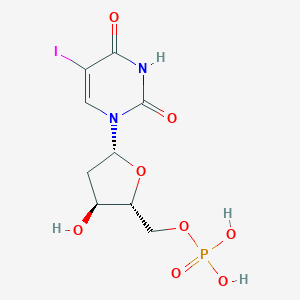

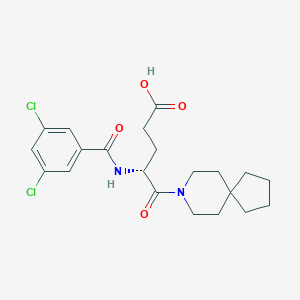

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
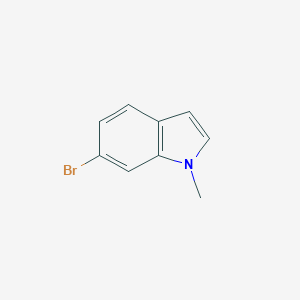
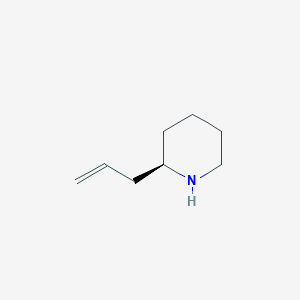
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)
